![molecular formula C9H10N2O2 B2553280 4'H,6'H-Spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]-2'-carboxylic acid CAS No. 2287271-02-5](/img/structure/B2553280.png)
4'H,6'H-Spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]-2'-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of spirocyclopropane-containing heterocycles has been demonstrated through innovative methodologies. In one study, the synthesis of 4H-pyrazolo[1,5-a]indoles, which share a structural motif with the compound of interest, was achieved via alkylative dearomatization and intramolecular N-imination of an indole–O-(methylsulfonyl)oxime . The process began with tryptophol and 2-bromocyclopetanone as starting materials, leading to a hexahydrocyclopenta[2,3]oxepino[4,5-b]indole intermediate. This intermediate was then transformed into an oxime, followed by bis-methanesulfonation to form a key intermediate. The final spirocyclopropane and 4H-pyrazolo[1,5-a]indole structures were obtained with moderate to high yields. This synthesis route highlights the potential for constructing complex spirocyclic frameworks that could be adapted for the synthesis of 4'H,6'H-Spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]-2'-carboxylic acid.
Molecular Structure Analysis
The molecular structure of spirocyclopropane derivatives is characterized by the presence of a spirocyclic junction, where a cyclopropane ring is fused to another cyclic system. In the context of the compound of interest, this would involve a pyrrolo[1,2-b]pyrazole ring system. The spiro junction is known to impart significant strain to the molecule, which can influence its reactivity and stability. The precise arrangement of atoms within the spirocyclic framework is crucial for understanding the compound's chemical behavior and potential interactions with biological targets.
Chemical Reactions Analysis
Spirocyclic compounds, such as those containing the pyrrolo[1,2-b]pyrazole moiety, are likely to undergo reactions typical of strained ring systems and heterocycles. The cyclopropane ring might be susceptible to ring-opening reactions under certain conditions, while the pyrazole ring could participate in various nucleophilic and electrophilic substitutions depending on the substituents present. The reactivity of the carboxylic acid group also needs to be considered, as it could be involved in the formation of amides, esters, or anhydrides, or it could act as a coordinating site for metal ions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4'H,6'H-Spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]-2'-carboxylic acid would be influenced by its spirocyclic structure and the presence of heteroatoms. The compound is expected to have a relatively high degree of molecular rigidity due to the spiro junction. Its solubility in organic solvents and water would be affected by the carboxylic acid group, which could also enable the formation of salts and zwitterions. The compound's melting and boiling points, as well as its stability, would be determined by the interplay between molecular strain and intermolecular interactions.
In another study, a four-component domino reaction was developed for the synthesis of spiro[indoline/acenaphthylene-3,4'-pyrazolo[3,4-b]pyridine derivatives . Although the target compound was not synthesized, this research provides insight into the metal-free synthesis of complex spirocyclic structures in water, which is beneficial for environmental sustainability and could be relevant for the synthesis of related compounds like 4'H,6'H-Spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]-2'-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Multicomponent Reactions for Synthesis of Heterocycles
The scientific research applications of compounds related to 4'H,6'H-Spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]-2'-carboxylic acid focus primarily on their synthesis through multicomponent reactions. These reactions are pivotal in organic chemistry for generating a wide array of carbo- and heterocycles due to their efficiency and versatility. Specifically, these methods allow for the synthesis of various cyclic compounds, including substituted cyclopropanes and spiro-conjugated cyclopropanes, along with five- and six-membered carbocycles and heterocycles such as furans, thiophenes, pyrroles, thiazoles, and others. This approach underscores the compound's role in facilitating the development of complex molecular structures with potential applications in drug discovery and material science (A. M. Shestopalov et al., 2008).
Antifungal Activity
Research has also explored the antifungal properties of spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives, which share a structural motif with the compound . These derivatives have been synthesized and tested against Candida albicans, demonstrating significant antifungal activity with minimal inhibitory concentrations (MIC) of ≤ 25 μg/mL in vitro. This finding highlights the potential of spirocyclopropane derivatives in developing new antifungal agents, contributing valuable insights into combating fungal infections (H. Maruoka et al., 2008).
Novel Synthetic Pathways and Transformations
Further research delves into the synthesis and thermal transformations of pyrazolines obtained by 1,3-dipolar addition of diazocyclopropane to maleimides, leading to the formation of spiro[3-azabicyclo[3.1.0]hexane-6,1′-cyclopropane]-2,4-diones. These studies illuminate the compound's utility in generating novel structures through cycloaddition reactions and subsequent transformations, offering pathways to synthesize bioactive molecules with intricate architectures (I. V. Kostyuchenko et al., 2008).
Eigenschaften
IUPAC Name |
spiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1'-cyclopropane]-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-8(13)7-3-6-4-9(1-2-9)5-11(6)10-7/h3H,1-2,4-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEOFDAOEVNGFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC3=CC(=NN3C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'H,6'H-Spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]-2'-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

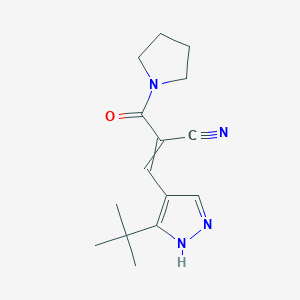
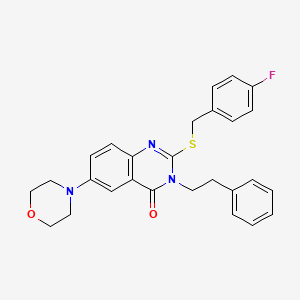
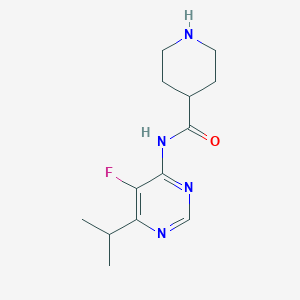

![1-(3-chloro-4-methoxyphenyl)-4-(2-(cyclohex-1-en-1-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2553205.png)
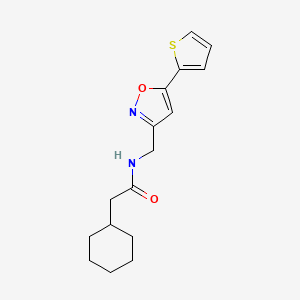
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2553208.png)
![N-(2,4-dimethoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2553209.png)
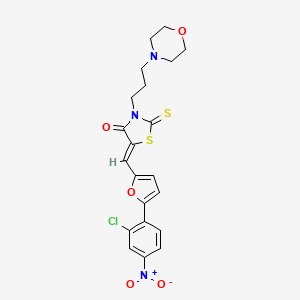
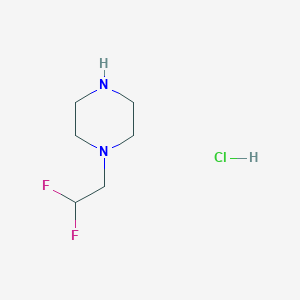
![2-(4-chlorophenoxy)-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2553215.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2553216.png)
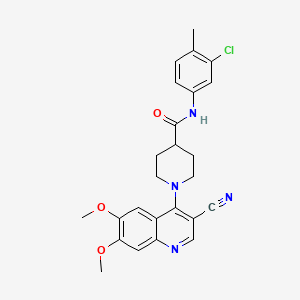
![4-chloro-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2553218.png)